molecular formula C15H17N3O5S B2605572 N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060218-34-9

N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2605572
CAS No.: 1060218-34-9
M. Wt: 351.38
InChI Key: WDZGIZYQDHHMBX-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a 1,3-dioxoisoindoline (phthalimide) scaffold, a moiety present in various bioactive compounds, including immunomodulatory agents . This core is linked to a piperidine ring bearing a methylsulfonyl group, a feature often used to enhance metabolic stability and binding specificity in drug discovery. The strategic combination of these pharmacophores makes this compound a valuable candidate for investigating novel therapeutic pathways. Preliminary research on analogous 1,3-dioxoisoindoline-carboxamide derivatives has demonstrated significant biological activities, such as blocking T-type calcium channels, which are important targets for neurological and cardiovascular conditions . Furthermore, its structural similarity to compounds used in the development of Proteolysis Targeting Chimeras (PROTACs) suggests potential application in targeted protein degradation strategies, a cutting-edge area in oncology and disease biology . This product is intended for use in assay development, high-throughput screening, and mechanism-of-action studies. Researchers can utilize it to explore its interactions with enzymes, receptors, and cellular pathways. This compound is supplied as a high-purity solid. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-24(22,23)18-6-2-3-9(8-18)13(19)16-10-4-5-11-12(7-10)15(21)17-14(11)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZGIZYQDHHMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.

    Attachment of the Dioxoisoindolinyl Moiety: The final step involves the coupling of the dioxoisoindolinyl moiety to the piperidine-sulfonyl intermediate through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Apremilast’s Success : Validates the isoindolin-dione scaffold for inflammatory diseases . Modifications in the target compound could refine selectivity or reduce side effects (e.g., gastrointestinal issues linked to PDE4 inhibitors).
  • Sulfonamide vs. Carboxamide : Sulfonamides often exhibit stronger hydrogen-bonding capacity but may increase renal toxicity risks. The carboxamide in the target compound balances binding and safety.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 342.38 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.

CompoundCell LineIC50 (µM)
1bMCF-718.24
1ePC-37.62

These findings suggest that the compound may also possess similar properties, warranting further investigation into its anticancer potential .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, derivatives containing the dioxoisoindoline structure have shown significant antibacterial and antifungal activities against various pathogens.

PathogenActivityMIC (µg/mL)
Staphylococcus aureusStrong625–1250
Candida albicansExcellentNot specified

These results indicate a promising profile for this compound as a potential antimicrobial agent .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Biological Evaluation : A study synthesized various dioxolane derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that certain structural modifications enhanced biological activity .
  • Anticancer Studies : Another research effort explored the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing significant anti-proliferative effects that could be relevant for developing new cancer therapies .

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